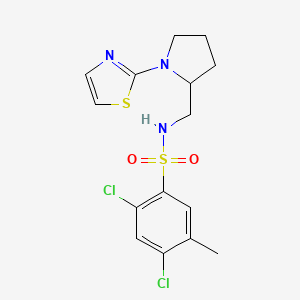![molecular formula C20H21F2N3O5S2 B2383986 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide CAS No. 862807-17-8](/img/structure/B2383986.png)
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H21F2N3O5S2 and its molecular weight is 485.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Sulfonated Nanofiltration Membranes
Sulfonated aromatic diamine monomers, similar in structure to the chemical , have been synthesized and used in the preparation of thin-film composite nanofiltration membranes. These membranes show improved water flux due to increased surface hydrophilicity, without compromising dye rejection capabilities. This application is significant for the treatment of dye solutions, enhancing the efficiency of water purification processes (Yang Liu et al., 2012).
Synthesis and Biological Activity
Compounds containing methoxy and benzothiazole, similar to the specified chemical structure, have demonstrated anti-CMV activities and antitumor activity toward PC3 cells in vitro. This showcases the potential of such compounds in medicinal chemistry, particularly in developing treatments for viral infections and cancer (Zheng Yuguoa, 2012).
OLED Applications
Red iridium(III) complexes with structures related to the chemical of interest have been synthesized for use in organic light-emitting devices (OLEDs). These complexes exhibit high phosphorescence quantum yields and have been used as emitters in OLEDs, demonstrating the potential for high-performance lighting and display technologies (Ning Su & You‐Xuan Zheng, 2019).
Sulfonamide Inhibitors of Carbonic Anhydrases
Aromatic sulfonamides have been prepared as inhibitors for carbonic anhydrase isoenzymes, showing nanomolar inhibitory concentration ranges. Such inhibitors are crucial in developing therapeutic agents for conditions involving dysregulated carbonic anhydrase activity (C. Supuran et al., 2013).
Proton Exchange Membranes
Comb-shaped poly(arylene ether sulfone)s with sulfonated side chains have been synthesized, showing promise as materials for proton exchange membranes in fuel cell applications. These materials combine high proton conductivity with good thermal and chemical stability, essential for efficient and durable fuel cells (D. Kim et al., 2008).
Corrosion Inhibition
Compounds featuring 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole structures have been evaluated as corrosion inhibitors for mild steel in sulfuric acid media. Their excellent performance highlights the potential for such chemicals to protect industrial materials from corrosive environments (M. Bouklah et al., 2006).
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3O5S2/c1-29-9-7-25(8-10-30-2)32(27,28)15-5-3-13(4-6-15)19(26)24-20-23-18-16(22)11-14(21)12-17(18)31-20/h3-6,11-12H,7-10H2,1-2H3,(H,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGNABNMFXGDSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2383904.png)
![1-Fluoro-3-(4-iodophenyl)bicyclo[1.1.1]pentane](/img/structure/B2383905.png)
![N-[2-(1-adamantyloxy)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide](/img/structure/B2383906.png)


![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid](/img/structure/B2383909.png)

![3-bromo-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2383913.png)




![[2-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2383925.png)
![N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-N-phenylamine](/img/structure/B2383926.png)
